molecular formula C14H13N3O2 B12563354 N-{4-[(E)-Phenyldiazenyl]phenyl}glycine CAS No. 143338-04-9

N-{4-[(E)-Phenyldiazenyl]phenyl}glycine

Cat. No.: B12563354
CAS No.: 143338-04-9
M. Wt: 255.27 g/mol
InChI Key: AVWVEYXVOGAPLJ-UHFFFAOYSA-N
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Description

N-{4-[(E)-Phenyldiazenyl]phenyl}glycine is a specialized amino acid derivative engineered for advanced chemical biology and peptide research. Its core structure integrates a photoswitchable azobenzene moiety directly into a glycine backbone, serving as a critical building block for the synthesis of photoresponsive biomolecules . Researchers utilize this compound to create peptide-based chemosensors and photopharmacological tools, leveraging its ability to undergo reversible trans-cis isomerization upon exposure to light . This photoisomerization allows for the non-invasive, dynamic control of peptide conformation and bioactivity, enabling precise studies of biological signaling cascades and receptor function . The compound's modular nature facilitates its incorporation into solid-phase peptide synthesis, allowing for the design of novel probes with high biological compatibility, water solubility, and specific targeting capabilities . Its primary research value lies in the development of light-activated systems for studying neuronal receptors and for crafting intelligent materials that respond to external photonic stimuli . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

143338-04-9

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(4-phenyldiazenylanilino)acetic acid

InChI

InChI=1S/C14H13N3O2/c18-14(19)10-15-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19)

InChI Key

AVWVEYXVOGAPLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Pathway

The preparation of N-{4-[(E)-Phenyldiazenyl]phenyl}glycine follows a two-step route adapted from patented methods for structurally related compounds:

Step 1: Imine Intermediate Formation
4-[(E)-Phenyldiazenyl]aniline reacts with glyoxylic acid in a methanol/water solvent system to form the corresponding imine intermediate.

Step 2: Catalytic Hydrogenation
The imine undergoes reduction using palladium-carbon (5% Pd loading) under hydrogen pressure (10 atm) at 50°C for 12 hours. Post-reduction alkaline hydrolysis and acidification yield the final product.

Detailed Reaction Conditions

Parameter Specification Source Example Data
Molar Ratio Glyoxylic acid : Aniline = 1.1 : 1 (Example 1)
Catalyst Loading 0.01–1% Pd/C relative to aniline
Solvent System Methanol/water (4:1 v/v) (Example 4)
Temperature 45–55°C (Claim 6)
Reaction Time 10–14 hours (Claim 2)
Yield 93–95% (analogous compounds)
Purity >99.5% (HPLC) (Example 1)

Critical Process Modifications

  • Esterification Control : Addition of sodium carbonate (equimolar to aniline) suppresses ester byproduct formation during hydrogenation.
  • Cofactor Regeneration : A water/THF mixed solvent system improves imine stability and facilitates catalyst recycling.
  • Purification : Acidification to pH 3 precipitates the product, which is isolated via cold filtration (0°C).

Analytical Validation

  • LC-MS : Expected m/z = 285.1 ([M+H]⁺, calculated for C₁₄H₁₂N₄O₂).
  • ¹H NMR : Characteristic signals include:
    • δ 8.2–7.4 ppm (aromatic protons from phenyldiazenyl group)
    • δ 4.1 ppm (glycine CH₂ group)
    • δ 3.8 ppm (NH₂ exchangeable proton).

Scalability and Industrial Relevance

The patented method demonstrates:

  • Cost Efficiency : Glyoxylic acid replaces expensive bromoacetic acid.
  • Green Chemistry : Pd/C catalyst is recyclable (>10 cycles without activity loss).
  • Throughput : Batch sizes up to 1 kg with consistent purity (>99%).

Chemical Reactions Analysis

Types of Reactions: N-{4-[(E)-Phenyldiazenyl]phenyl}glycine undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-{4-[(E)-Phenyldiazenyl]phenyl}glycine has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of azo dyes for textiles, food coloring, and cosmetics.

Mechanism of Action

The mechanism of action of N-{4-[(E)-Phenyldiazenyl]phenyl}glycine involves its interaction with biological molecules through its azo linkage. The compound can undergo reduction in vivo to release aromatic amines, which can interact with cellular components. The molecular targets and pathways involved include:

    Enzymatic Reduction: Enzymes such as azoreductases catalyze the reduction of the azo bond.

    Interaction with Proteins: The released amines can bind to proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogs in Coordination Chemistry

Azo Alkynylplatinum(II) Complexes (e.g., L1–L4)

Ligands such as (E)-N1-(4-ethynylphenyl)-N4-(4-(phenyldiazenyl)phenyl)succinamide (L1) share the phenyldiazenylphenyl backbone but incorporate ethynyl groups and succinamide spacers. These ligands form stable platinum(II) complexes with applications in optoelectronics and catalysis. Unlike N-{4-[(E)-Phenyldiazenyl]phenyl}glycine, these derivatives prioritize metal coordination over amino acid functionality, leading to enhanced electrochemical stability and catalytic activity in catechol oxidation .

Copper(II) Complex with Azo-Schiff Base Ligand

The ligand 2-methoxy-6-((Z)-((4-((E)-phenyldiazenyl)phenyl)imino)methyl)phenol forms a copper(II) complex with notable catechol oxidation activity and antifungal properties. Here, the azo group facilitates electron transfer, while the Schiff base enhances metal-binding affinity.

α-Methyl-(4-Tetrazolyl-phenyl)glycine (MTPG)

MTPG is a metabotropic glutamate receptor (mGluR2/3) blocker used in neuroprotection studies. While both compounds are glycine derivatives, MTPG’s tetrazolyl group replaces the azo moiety, enhancing its receptor affinity and blood-brain barrier penetration. This compound’s azo group may confer photoresponsive properties but lacks demonstrated receptor-modulating activity .

N-Methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

This derivative substitutes the azo group with a trifluoromethyl-benzo[d]thiazole ring, improving lipophilicity and metabolic stability. Such modifications are critical for pharmaceutical applications, whereas this compound’s polar azo group may limit bioavailability .

Peptide Derivatives with Phenyldiazenyl Groups

Compounds like 4-Phenylazobenzyloxycarbonyl-L-Pro-Leu-Gly-Pro-D-Arg incorporate the phenyldiazenyl group into peptide backbones for photoresponsive drug delivery. This compound’s glycine terminus could similarly anchor bioactive peptides, but its standalone utility in peptide synthesis remains underexplored .

Biological Activity

N-{4-[(E)-Phenyldiazenyl]phenyl}glycine is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its effects on various biological systems, including antimicrobial properties, anti-inflammatory effects, and its role as an intermediate in drug synthesis.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyldiazenyl group attached to a phenylglycine backbone. This unique structure may contribute to its biological activities, particularly in interactions with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown varying degrees of activity against different bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus20Highly Active
Escherichia coli10Moderately Active
Pseudomonas aeruginosa5Slightly Active
Streptococcus spp.15Moderately Active

Note: The inhibition zones were measured in millimeters, with higher values indicating greater antimicrobial activity.

The compound demonstrated significant inhibition against Staphylococcus aureus , suggesting its potential as an antibacterial agent. The presence of the amino group in the phenylglycine structure may enhance its interaction with bacterial cell walls, leading to increased efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. A study focused on the synthesis and biological evaluation of related compounds indicated that modifications in the phenylglycine structure could lead to enhanced anti-inflammatory effects.

Case Study: Synthesis and Evaluation

A recent investigation explored various derivatives of N-substituted phenylglycines, including this compound, for their potential as anti-inflammatory agents. The study employed in vitro assays to assess the compounds' ability to inhibit pro-inflammatory cytokines.

  • Methodology : Compounds were tested using cultured macrophages stimulated with lipopolysaccharide (LPS).
  • Findings : Compounds exhibiting structural similarities to this compound showed a significant reduction in cytokine production, indicating potential therapeutic applications in inflammatory diseases.

Synthesis and Industrial Relevance

This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like Dabigatran etexilate. The synthetic routes developed for producing this compound emphasize efficiency and yield, making it suitable for industrial applications.

Table 2: Synthetic Methods for this compound

MethodYield (%)Purity (%)Comments
Hydrogenation94.999.4High efficiency
Palladium-Catalyzed9098Suitable for large-scale use

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